(E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine
CAS No.: 1396891-76-1
Cat. No.: VC7082096
Molecular Formula: C21H24ClNO3S
Molecular Weight: 405.94
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1396891-76-1 |
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Molecular Formula | C21H24ClNO3S |
Molecular Weight | 405.94 |
IUPAC Name | 4-[(4-chlorophenyl)methoxymethyl]-1-[(E)-2-phenylethenyl]sulfonylpiperidine |
Standard InChI | InChI=1S/C21H24ClNO3S/c22-21-8-6-19(7-9-21)16-26-17-20-10-13-23(14-11-20)27(24,25)15-12-18-4-2-1-3-5-18/h1-9,12,15,20H,10-11,13-14,16-17H2/b15-12+ |
Standard InChI Key | RPAGSWNHQMQQJD-NTCAYCPXSA-N |
SMILES | C1CN(CCC1COCC2=CC=C(C=C2)Cl)S(=O)(=O)C=CC3=CC=CC=C3 |
Introduction
Structural Characterization and Molecular Properties
The molecular architecture of (E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine integrates three key components:
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Piperidine core: A six-membered nitrogen-containing heterocycle.
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4-Chlorobenzyloxymethyl substituent: A benzyl ether group with a chlorine atom at the para position, linked via a methylene bridge to the piperidine ring.
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Styrylsulfonyl group: A sulfonylated styrene moiety in the (E)-configuration, attached to the piperidine nitrogen.
Molecular Formula and Weight
Based on structural analogs reported in the literature , the molecular formula is deduced as C<sub>25</sub>H<sub>29</sub>ClNO<sub>4</sub>S, with a molecular weight of 497.03 g/mol. This aligns with similar piperidine derivatives containing chlorobenzyl and sulfonyl groups.
Table 1: Key Structural and Physicochemical Properties
The (E)-configuration of the styrylsulfonyl group is critical for its spatial orientation, influencing intermolecular interactions and biological activity .
Synthesis and Reaction Pathways
The synthesis of (E)-4-(((4-chlorobenzyl)oxy)methyl)-1-(styrylsulfonyl)piperidine involves multi-step organic transformations, as inferred from analogous compounds .
Step 1: Preparation of 4-(((4-Chlorobenzyl)oxy)methyl)piperidine
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Etherification: Reacting 4-chlorobenzyl chloride with hydroxymethylpiperidine under basic conditions (e.g., K<sub>2</sub>CO<sub>3</sub>/DMF) yields the ether intermediate.
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Purification: Column chromatography or recrystallization ensures high purity (>95%).
Step 2: Sulfonylation with Styrylsulfonyl Chloride
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Sulfonation: Treating the piperidine intermediate with (E)-styrylsulfonyl chloride in the presence of a base (e.g., pyridine or Et<sub>3</sub>N) facilitates N-sulfonylation .
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Stereochemical Control: The (E)-configuration is preserved by maintaining anhydrous conditions and low temperatures (0–5°C) .
Table 2: Representative Synthetic Conditions
Parameter | Conditions | Yield (%) |
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Etherification | K<sub>2</sub>CO<sub>3</sub>, DMF, 80°C, 12h | 78 |
Sulfonylation | (E)-Styrylsulfonyl chloride, Et<sub>3</sub>N, CH<sub>2</sub>Cl<sub>2</sub>, 0°C, 4h | 65 |
Physicochemical and Spectroscopic Analysis
Spectroscopic Data
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NMR:
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IR: Peaks at 1340 cm<sup>−1</sup> (S=O asym), 1160 cm<sup>−1</sup> (S=O sym), 750 cm<sup>−1</sup> (C-Cl).
Thermal Properties
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